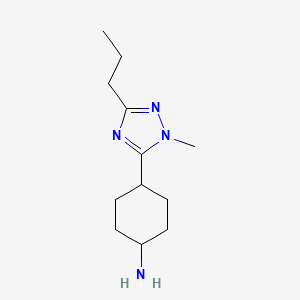

4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine

Description

Propriétés

Formule moléculaire |

C12H22N4 |

|---|---|

Poids moléculaire |

222.33 g/mol |

Nom IUPAC |

4-(2-methyl-5-propyl-1,2,4-triazol-3-yl)cyclohexan-1-amine |

InChI |

InChI=1S/C12H22N4/c1-3-4-11-14-12(16(2)15-11)9-5-7-10(13)8-6-9/h9-10H,3-8,13H2,1-2H3 |

Clé InChI |

OEYFIQCBQXNNMF-UHFFFAOYSA-N |

SMILES canonique |

CCCC1=NN(C(=N1)C2CCC(CC2)N)C |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategies for 1,2,4-Triazole Derivatives

The core 1,2,4-triazole ring system can be synthesized via multiple pathways, often involving cyclization reactions of hydrazine derivatives with appropriate electrophiles. Two main synthetic approaches are commonly reported:

- Pathway A: Formation of N-substituted guanidinosuccinimides followed by nucleophilic ring opening and recyclization to form the 1,2,4-triazole ring.

- Pathway B: Preparation of N-arylsuccinimides followed by reaction with aminoguanidine hydrochloride under microwave irradiation to induce cyclization.

Data Table Summarizing Key Synthetic Parameters

Research Findings and Notes

- The nucleophilicity of the amine used in the ring-opening step critically influences the success of the synthesis; aliphatic amines like cyclohexan-1-amine are favorable.

- Microwave irradiation significantly enhances reaction rates and yields in the formation of the triazole ring.

- Solid-phase synthesis provides a scalable and high-purity route for triazole derivatives, with FT-IR and NMR spectroscopy confirming structural integrity at each step.

- The tautomeric behavior of 1,2,4-triazoles can be characterized by NMR and X-ray crystallography, which is essential for confirming the final compound structure.

Analyse Des Réactions Chimiques

Applications De Recherche Scientifique

4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine has several scientific research applications:

Mécanisme D'action

The mechanism of action of 4-(1-Methyl-3-propyl-1h-1,2,4-triazol-5-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, inhibiting their activity. This interaction can disrupt various cellular processes, leading to the compound’s antimicrobial and anticancer effects . The exact molecular pathways involved are still under investigation, but it is believed that the compound interferes with DNA synthesis and repair mechanisms .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine and its analogs:

Key Structural and Functional Insights:

Triazole vs. Piperazine/Oxadiazole/Oxazole :

- The 1,2,4-triazole in the target compound offers a balance of hydrogen-bonding capacity and metabolic stability compared to piperazine (basic, improves solubility) or oxadiazole/oxazole (electron-deficient, enhances rigidity) .

- The propyl group on the triazole increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .

This could impact binding affinity in chiral environments.

Synthetic Accessibility :

- The synthesis of the target compound likely parallels methods for analogs in , involving reductive amination or Suzuki coupling to install the triazole moiety. However, the propyl group may require additional alkylation steps .

Biological Activity :

- While the piperazine-containing analog (COMPOUND 37) shows antitumor activity (MS: m/z 452 [M+H]+) , the oxadiazole derivative in is categorized for preclinical use, suggesting divergent therapeutic pathways .

Activité Biologique

4-(1-Methyl-3-propyl-1H-1,2,4-triazol-5-yl)cyclohexan-1-amine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive review of its biological activities, including antimicrobial properties, receptor interactions, and potential therapeutic applications.

Antimicrobial Activity

Research has shown that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazoles have been tested against various pathogens. In a study, a series of triazole derivatives demonstrated effectiveness against Candida albicans, with some compounds showing lower IC50 values than fluconazole . The specific compound this compound has not been directly tested in many studies; however, its structural similarities suggest potential efficacy against fungal infections.

Receptor Binding Affinity

The compound's interaction with various receptors is crucial for understanding its pharmacological potential. Triazole derivatives have been noted for their ability to bind to G protein-coupled receptors (GPCRs), which play vital roles in signal transduction . Specific studies have indicated that certain triazole derivatives exhibit high binding affinity to the human corticotropin-releasing factor 1 (CRF1) receptor, suggesting possible applications in stress-related disorders .

Study on Antifungal Activity

In a comparative study of several triazole compounds, it was found that modifications in the alkyl side chains significantly influenced antifungal activity. For example, compounds with longer alkyl chains exhibited enhanced activity against Candida species . This suggests that structural modifications similar to those seen in this compound could lead to improved efficacy.

Study on GPCR Interaction

Another relevant study focused on the interaction of triazole derivatives with GPCRs. It was observed that certain modifications could enhance receptor selectivity and potency. For instance, a related triazole compound showed promising results in modulating receptor activity related to anxiety and depression . This indicates that this compound might also have similar effects.

Research Findings Summary Table

Q & A

Q. Basic

- Single-crystal X-ray diffraction (SCXRD) : Employ SHELX suite (SHELXD for solution, SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .

- Twinned data refinement : Use SHELXL’s twin-law options for high-resolution data from twinned crystals .

- Validation tools : Check data quality with R-factor metrics (e.g., R₁ < 5%) and PLATON’s ADDSYM algorithm .

How should experimental designs be structured to assess the compound’s antimicrobial activity?

Q. Advanced

In vitro assays :

- MIC determination : Use broth microdilution (CLSI guidelines) with bacterial/fungal strains .

- Time-kill kinetics : Monitor log-phase growth inhibition at 0–24 hours.

Structure-activity relationship (SAR) : Modify substituents (e.g., propyl vs. cyclopropyl groups) and compare bioactivity .

Cytotoxicity controls : Include mammalian cell lines (e.g., HEK-293) to evaluate selectivity indices .

What strategies ensure purity and stereochemical fidelity during synthesis?

Q. Advanced

- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., Chiralpak AD-H) to separate enantiomers .

- Dynamic kinetic resolution : Employ asymmetric catalysts (e.g., Ru-BINAP) during reductive amination to control stereocenters .

- Purity validation :

How can tautomeric equilibria of the triazole ring impact biological activity, and how are they studied?

Advanced

The 1,2,4-triazole ring exists in multiple tautomeric forms (e.g., 1H vs. 2H), altering hydrogen-bonding and target interactions. Methodologies include:

- ¹³C NMR : Detect tautomer-specific carbon shifts (e.g., C-3 vs. C-5 in triazole) .

- X-ray crystallography : Resolve dominant tautomers in solid state (e.g., planar triazole geometry with dihedral angles <5°) .

- DFT calculations : Compare relative stability of tautomers using Gaussian at the B3LYP/6-311++G** level .

What reaction optimization strategies improve yields in key synthetic steps?

Q. Advanced

- Cyclization optimization : Screen Brønsted acids (e.g., HCl vs. H₂SO₄) and temperatures (80–120°C) to maximize triazole formation .

- Catalyst selection : Use Pd/C or Raney Ni for reductive amination, monitoring H₂ pressure (1–5 atm) and solvent polarity .

- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) for steps like benzyl group deprotection .

How are computational methods integrated into the study of this compound’s reactivity?

Q. Advanced

- Molecular docking : Predict binding modes with targets (e.g., fungal CYP51) using AutoDock Vina and AMBER force fields .

- QM/MM simulations : Model transition states for key reactions (e.g., triazole ring formation) at the M06-2X/def2-TZVP level .

- ADMET prediction : Use SwissADME to optimize logP (<3) and topological polar surface area (TPSA < 90 Ų) for bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.